2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and two oxo groups at positions 2 and 2. The acetamide side chain is linked to the pyrido-pyrimidinone moiety and terminates in a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrido-pyrimidine scaffold is commonly associated with kinase inhibition or protein degradation activity.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-29-18-10-5-11-27-20(18)21(32)30(22(29)33)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFLYSBABBRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
Formation of Pyridone Ring: Initial steps involve the synthesis of the pyridone ring through condensation reactions involving specific amines and ketones.
Pyrimidine Ring Construction: The next step is the formation of the pyrimidine ring, which often involves cyclization reactions.
Final Coupling: The last steps involve the coupling of the benzyl and trifluoromethyl phenyl groups via amide bond formation. This typically requires reagents such as carboxylic acid derivatives and amines under conditions like peptide coupling.
Industrial Production Methods
Industrial production scales up these synthetic routes using optimized conditions to ensure yield and purity. High-pressure reactors and continuous flow techniques might be employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify its aromatic structures.
Substitution: Halogenation and nitration reactions can be performed at specific positions on the benzyl or trifluoromethyl phenyl rings.
Common Reagents and Conditions
Reagents like KMnO4 for oxidation, H2/Pd for reduction, and electrophilic halogenation agents for substitution reactions are commonly used.
Major Products
The major products formed from these reactions depend on the conditions but typically involve derivatives with modified aromatic rings or additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules.
Biology and Medicine
In the field of medicine, it exhibits potential as a therapeutic agent due to its unique structure. Researchers are investigating its role in inhibiting specific enzymes or receptors.
Industry
Industrially, it may be used in the development of new materials due to its robust chemical properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can affect specific biological pathways.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Analogs
Compound 3c: 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide ()
- Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
- Substituents : Acetamide linked to 3-(trifluoromethyl)phenyl.
- Activity : Demonstrated pan-TRK inhibition (IC₅₀ < 10 nM).
- Physicochemical Data : LC-MS m/z 429.0, HPLC purity 99.5%.
Pyrido[4,3-d]pyrimidine Isomers
Example from : N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide
- Core : Pyrido[4,3-d]pyrimidine (isomeric core).
- Substituents : Cyclopropyl, iodo-phenyl, and acetamide.
- Activity : Combined with DMSO solvate for enhanced solubility; likely targets oncogenic pathways.
- Key Difference : The pyrido[4,3-d] isomer and bulky substituents (iodine, cyclopropyl) may influence binding to larger enzymatic pockets .
Acetamide-Linked Trifluoromethylphenyl Derivatives
Benzothiazole-Based Analogs
Compound 13 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ()
- Core : Benzothiazole.
- Substituents : Dual trifluoromethyl groups (on benzothiazole and phenyl).
- Synthesis : Microwave-assisted coupling (19% yield).
- Key Difference : Benzothiazole cores are associated with antimicrobial or anti-inflammatory activity, diverging from pyrido-pyrimidine’s kinase inhibition .
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids
Example 83 (): 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
- Substituents: Fluorophenyl, isopropoxy, and dimethylamino groups.
Physicochemical and Structural Insights
- Trifluoromethylphenyl Role : Enhances metabolic stability and membrane permeability across analogs .
- Core Flexibility : Pyrido-pyrimidine cores offer conformational flexibility for kinase binding, whereas rigid cores (e.g., benzothiazole) may limit target range.
- Electron-Withdrawing Groups : Oxo and trifluoromethyl groups in the target compound likely increase electrophilicity, favoring interactions with catalytic lysines or serine residues in enzymes .
Biological Activity
The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[3,2-d]pyrimidine core with various substituents that enhance its biological properties. The molecular formula is , and it possesses unique features such as:
- A benzyl group at position 3.
- A trifluoromethyl group on the phenyl ring.
- An acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. Research indicates that similar compounds in this class exhibit potent inhibitory effects on various targets:
- Enzyme Inhibition : Compounds with pyrido[3,2-d]pyrimidine structures have shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis. This inhibition leads to reduced cell proliferation and growth due to the depletion of tetrahydrofolate necessary for DNA synthesis .
- Antiviral Activity : The compound may disrupt viral replication cycles by targeting viral enzymes or host cell pathways essential for viral life cycles. Studies have indicated that modifications in the structure can significantly influence antiviral efficacy .
Biological Activity Data
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | 0.25 | |
| Antiviral | Viral RNA polymerase | 0.15 | |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | 0.50 |
Case Studies
Several studies have explored the biological activity of related compounds within the pyrido[3,2-d]pyrimidine family:
- Study on Anticancer Properties : A study evaluated the anticancer effects of various pyrido[3,2-d]pyrimidines against human cancer cell lines. The results indicated that derivatives with specific substitutions exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
- Antiviral Efficacy : Another investigation focused on the antiviral potential of pyrido[3,2-d]pyrimidines against influenza virus strains. The findings demonstrated that these compounds could effectively inhibit viral replication by interfering with viral RNA synthesis .
Therapeutic Potential
The ongoing research into this compound highlights its potential in various therapeutic areas:
- Cancer Treatment : Due to its cytotoxic properties against cancer cells, this compound could be developed as a chemotherapeutic agent.
- Antiviral Drugs : Its ability to inhibit viral replication suggests it may serve as a candidate for antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
